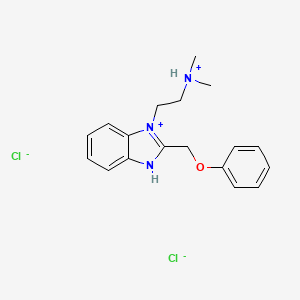
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate involves multiple steps. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylaminoethyl and phenoxymethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production aims to achieve high efficiency, cost-effectiveness, and minimal environmental impact.
化学反応の分析
Types of Reactions
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of substituted benzimidazole derivatives.
科学的研究の応用
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate, including:
- 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole
- 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole hydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups and its dihydrate form. This specific arrangement contributes to its distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
20904-15-8 |
|---|---|
分子式 |
C18H23Cl2N3O |
分子量 |
368.3 g/mol |
IUPAC名 |
dimethyl-[2-[2-(phenoxymethyl)-3H-benzimidazol-1-ium-1-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-20(2)12-13-21-17-11-7-6-10-16(17)19-18(21)14-22-15-8-4-3-5-9-15;;/h3-11H,12-14H2,1-2H3;2*1H |
InChIキー |
XEQYERYPHRVQAU-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC[N+]1=C(NC2=CC=CC=C21)COC3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


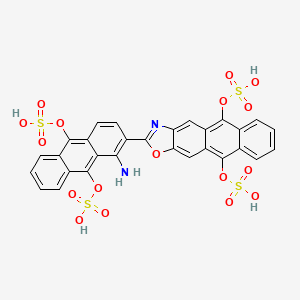
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
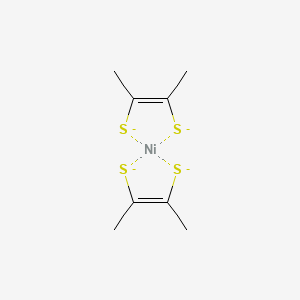
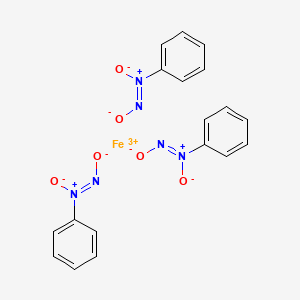

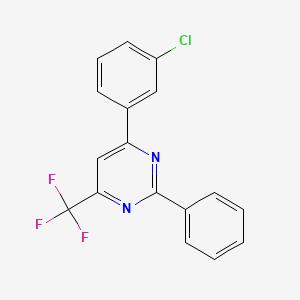
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)

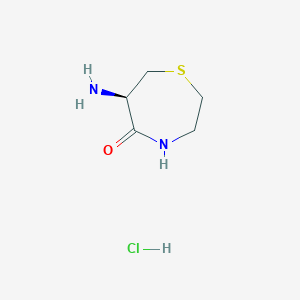
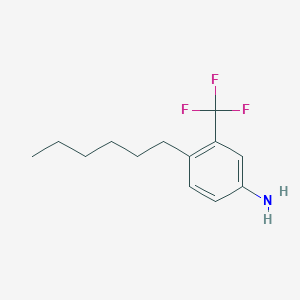
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


